5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole
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Overview
Description
5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Mechanism of Action
Mode of Action
It’s known that electron donor–acceptor (d–a) systems based on the benzo[c][1,2,5]thiadiazol (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors . The presence of an intramolecular charge transfer mechanism during light absorption has been suggested, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
Compounds with the btz motif have been used in photocatalytic applications, suggesting they may interact with light-dependent biochemical pathways .
Result of Action
Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors . PFKFB3 is an enzyme that plays a crucial role in the regulation of glycolysis and is often upregulated in cancer cells.
Action Environment
It’s known that the properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps. One common method includes the use of benzo[c][1,2,5]thiadiazole as a starting material. This compound can undergo various reactions, such as methylation with methyl iodide using a palladium catalyst . Another method involves the cyanation of 4(7)-bromo-2,1,3-benzothiadiazoles using zinc cyanide in NMP at 120°C in the presence of tetrakis(triphenylphosphine)palladium(0) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, zinc cyanide, and methyl iodide. Reaction conditions often involve elevated temperatures and specific solvents like NMP (N-Methyl-2-pyrrolidone).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, methylation reactions typically yield methylated derivatives of the starting material .
Scientific Research Applications
5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of materials for photovoltaics and fluorescent sensors.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester: Used in similar synthetic applications.
Thieno[3,2-c]-pyridin-2-yl imidazoles: Also investigated as ALK5 inhibitors.
Uniqueness
What sets 5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7OS/c28-20(14-4-5-17-18(13-14)25-29-24-17)27-11-9-26(10-12-27)19-7-6-16(22-23-19)15-3-1-2-8-21-15/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGQNGUUPGYTNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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